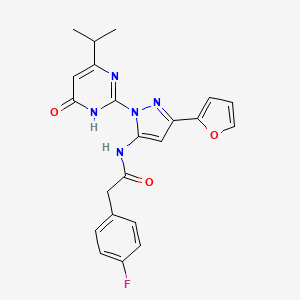

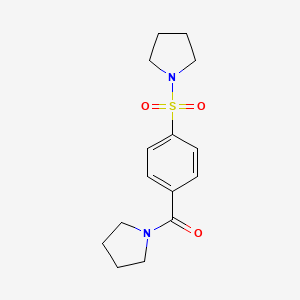

![molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9](/img/structure/B2751191.png)

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a 50 mL round bottom flask with substituted alkyne (S5 and U5) (0.68 mmol) and substituted azide10(a-f) (0.68 mol) in tetrahydrofolate (THF, 20 ml) .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne (S5 and U5) with substituted azide10(a-f) in tetrahydrofolate (THF) .Applications De Recherche Scientifique

Neuroprotection

Scientific Field

Neuroscience and Pharmacology

Application Summary

This compound has been studied for its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Methods of Application

Researchers designed and synthesized a series of novel triazole-pyrimidine-based compounds, including the subject compound. They characterized these compounds using mass spectra, NMR, and X-Ray diffraction analysis. The neuroprotective activity was evaluated through cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking .

Results Summary

The studies revealed that certain compounds exhibited significant neuroprotective activity by reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells. Molecular docking showed favorable interaction with active residues of ATF4 and NF-kB proteins, indicating inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Anti-neuroinflammatory Activity

Scientific Field

Neuropharmacology

Application Summary

The anti-neuroinflammatory activity of this compound is of interest due to its potential to mitigate inflammatory processes in the central nervous system.

Methods of Application

The same methods as mentioned above for neuroprotection were applied to evaluate the anti-neuroinflammatory properties of the compound .

Results Summary

The compound demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Scientific Field

Molecular Pharmacology

Application Summary

The compound has been identified as a novel inhibitor of ENTs, which are crucial for nucleotide synthesis and chemotherapy.

Methods of Application

A series of analogs were screened for their ability to inhibit ENTs. Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 served as in vitro models. The [3H]uridine uptake study was conducted to assess the inhibitory effects .

Results Summary

The compound was found to be more selective to ENT2 than to ENT1. It reduced the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km, indicating non-competitive inhibition .

Sigma Receptor Binding

Scientific Field

Pharmacology and Neuroscience

Application Summary

This compound has been evaluated for its affinity to sigma receptors, which are implicated in several neurological disorders.

Methods of Application

The affinity for sigma receptors was determined by competition binding assays using homogenates of rat brain tissues .

Results Summary

The compound showed binding affinity to sigma receptors, suggesting potential therapeutic applications in neurological disorders where sigma receptors are involved .

Antibacterial Agent Development

Application Summary

The compound has been studied for its potential as a novel antibacterial agent to combat antibiotic resistance.

Methods of Application

New antibiotics were synthesized and their efficacy was tested against various bacterial strains to determine their potential to improve the efficiency of antibiotics against microbes .

Results Summary

While specific results for this compound were not provided, the research indicates a global health interest in developing new antibacterial agents, with pyrimidine derivatives being a focus due to their potential efficacy .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSXALGUNCISCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

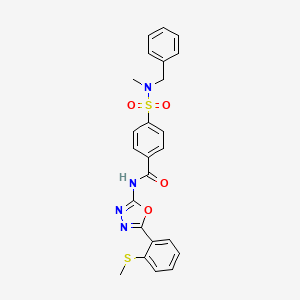

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)

![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)

![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)